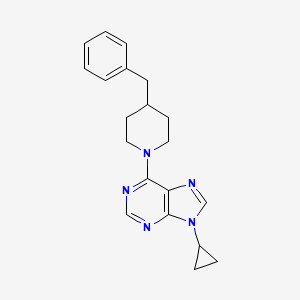

6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine

Description

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-9-cyclopropylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-2-4-15(5-3-1)12-16-8-10-24(11-9-16)19-18-20(22-13-21-19)25(14-23-18)17-6-7-17/h1-5,13-14,16-17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXQMUHQWZEWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3N4CCC(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.

Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

Attachment of the Benzylpiperidine Moiety: The benzylpiperidine group is typically attached through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the purine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the purine core or the benzylpiperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that BCPP exhibits antiproliferative activity against several cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment. Studies have shown that BCPP can inhibit the growth of cancer cells by interfering with key cellular processes involved in proliferation and survival.

Antiviral Properties

BCPP has been identified as an inhibitor of nucleoside reverse transcriptase , an enzyme critical for the replication of retroviruses such as HIV. Its ability to mimic natural substrates allows it to effectively inhibit viral replication, positioning it as a candidate for antiviral therapies.

Neurological Applications

The structural characteristics of BCPP imply potential interactions with neurotransmitter systems, making it a subject of interest in treating neurological disorders. Preliminary studies suggest that it may influence receptor activity related to neurotransmission, potentially aiding in the management of conditions such as anxiety or depression.

Study on Cancer Treatment

In laboratory settings, BCPP has demonstrated significant efficacy against specific cancer cell lines, such as breast and prostate cancer. The compound was found to induce apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antiviral Research

Research involving HIV-infected cells showed that BCPP effectively reduced viral load by inhibiting reverse transcriptase activity. This positions BCPP as a promising candidate for further development into an antiviral drug.

Neuroprotection Studies

In models of neurodegenerative diseases, BCPP exhibited protective effects on neuronal cells against toxic insults. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperidine moiety is known to interact with sigma receptors, which are involved in modulating various cellular functions. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) : The benzylpiperidine and cyclopropyl groups in the target compound may synergize to enhance blood-brain barrier penetration and target engagement, as seen in CNS-active analogs .

- Synthetic Challenges: Introducing the cyclopropyl group requires careful optimization to avoid ring-opening reactions, as noted in for allylated purines.

Biological Activity

6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine, often referred to as BCPP, is a synthetic compound belonging to the purine family. Its unique structure, incorporating a cyclopropyl group and a benzylpiperidine moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

BCPP primarily acts as a monoamine releasing agent , interacting with various biochemical pathways. Notably, it has been shown to inhibit the formation of toxic amyloid-beta fibrils, which are implicated in neurodegenerative diseases like Alzheimer’s. Additionally, BCPP exhibits properties that can modulate neurotransmitter systems, suggesting its potential use in treating neurological disorders.

Key Biochemical Pathways

- Inhibition of β-sheet Aggregation : Prevents fibril formation associated with neurodegeneration.

- Reactive Oxygen Species (ROS) Modulation : Exhibits neuroprotective actions by inhibiting ROS generation.

- Nucleoside Reverse Transcriptase Inhibition : Mimics natural substrates to inhibit viral replication, particularly in retroviruses like HIV.

Pharmacokinetics

BCPP is characterized by a fast onset of action and a relatively short duration. Its pharmacokinetic profile suggests efficient absorption and distribution within biological systems, making it suitable for therapeutic applications.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of BCPP:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antiproliferative | BCPP exhibited significant antiproliferative effects against several cancer cell lines, indicating its potential as an anticancer agent. |

| Study 2 | Neuroprotective | Demonstrated inhibition of amyloid-beta fibril formation and protection against oxidative stress in neuronal cells. |

| Study 3 | Antiviral | Effectively inhibited nucleoside reverse transcriptase, showcasing potential in HIV treatment. |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that BCPP significantly reduced cell viability in multiple cancer cell lines. This suggests that BCPP may slow or halt cancer progression through mechanisms involving cell cycle arrest and apoptosis induction.

- Neuroprotective Effects : Research indicated that BCPP could protect neuronal cells from oxidative damage and reduce amyloid-beta toxicity. This positions BCPP as a candidate for further exploration in Alzheimer's disease therapy.

- Antiviral Properties : BCPP's ability to inhibit nucleoside reverse transcriptase was explored in the context of HIV treatment. The compound's structural features allow it to effectively mimic natural substrates, thus blocking viral replication pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C6 position of a purine scaffold, leveraging piperidine derivatives as nucleophiles. Key steps include:

- Base selection : Use potassium carbonate or similar bases to deprotonate intermediates (e.g., 6-chloropurine derivatives) and facilitate substitution .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates .

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours, monitored by TLC or HPLC .

- Yield improvement : Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) can achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : and NMR identify substituent positions (e.g., benzylpiperidinyl and cyclopropyl groups) through characteristic shifts (e.g., cyclopropyl protons at δ 1.0–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+1] peaks) and detects fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% using gradients like water/acetonitrile .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use gloves, goggles, and fume hoods due to potential irritancy (H315, H319) and respiratory risks (H335) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Theoretical alignment : Link experiments to established frameworks (e.g., purine-based kinase inhibition models) to contextualize discrepancies .

- Dose-response curves : Validate activity thresholds (e.g., IC) across multiple replicates to distinguish true effects from artifacts .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound for therapeutic applications?

- Methodological Answer :

- Substituent variation : Modify the benzylpiperidinyl group (e.g., replace benzyl with pyridyl) to assess impact on target binding .

- Biological screening : Test derivatives in enzyme inhibition assays (e.g., phosphodiesterase or kinase panels) to correlate structural changes with activity .

- Computational modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide SAR .

Q. How can purification techniques be optimized to achieve >99% purity for pharmacological studies?

- Methodological Answer :

- HPLC parameters : Use C18 columns with isocratic elution (e.g., 70:30 acetonitrile/water) and adjust flow rates (1–2 mL/min) for peak resolution .

- Recrystallization : Optimize solvent mixtures (e.g., dichloromethane/methanol) to remove trace impurities .

- Lyophilization : For hygroscopic intermediates, freeze-dry under vacuum to prevent degradation .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility profiles reported for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures (25°C vs. 37°C) .

- Particle size reduction : Use sonication or nano-milling to enhance dissolution rates .

- Validate methods : Compare dynamic light scattering (DLS) and UV-Vis spectroscopy to confirm solubility metrics .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Microsomal stability assays : Use liver microsomes (human or rat) to measure metabolic half-life (t) .

- Caco-2 permeability : Assess intestinal absorption potential via monolayer transport assays .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.